8-Iodo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-iodo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-5-2-6(8)7-10-9-4-11(7)3-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHHWKQZLKOQNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=NN=C2C(=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Iodo 6 Methyl 1 2 3 Triazolo 4,3 a Pyridine and Its Precursors
Retrosynthetic Analysis and Identification of Key Starting Materials for 8-Iodo-6-methyl-acs.orgysu.amorganic-chemistry.orgtriazolo[4,3-a]pyridine
A logical retrosynthetic disconnection of the target molecule breaks the triazole ring, identifying a substituted 2-hydrazinopyridine (B147025) as the key intermediate. This approach simplifies the synthesis to the preparation of a correctly substituted pyridine (B92270) ring and a subsequent cyclization step.
The primary disconnection occurs at the N1-C8a and N2-C3 bonds of the triazole ring, leading back to 2-hydrazinyl-3-iodo-5-methylpyridine . This precursor contains the required iodo and methyl groups at the correct positions on the pyridine ring.
Further deconstruction of this key hydrazine (B178648) intermediate points towards more readily available starting materials. The hydrazinyl group can be introduced by reacting a suitable precursor, such as 2-chloro-3-iodo-5-methylpyridine (B1460942) , with hydrazine hydrate.
The synthesis of the 2-chloro-3-iodo-5-methylpyridine precursor is a critical step. This can be achieved from 3-amino-2-chloro-5-methylpyridine (also known as 2-chloro-5-methylpyridin-3-amine) via a Sandmeyer reaction. This reaction involves the diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid, followed by treatment with an iodide salt (e.g., potassium iodide) to introduce the iodine atom at the 3-position. This multi-step pathway, starting from a substituted picoline derivative, represents a robust route to the essential, pre-functionalized precursors required for the final cyclization.
Approaches to theacs.orgysu.amorganic-chemistry.orgTriazolo[4,3-a]pyridine Core Synthesis
The formation of the fused acs.orgysu.amorganic-chemistry.orgtriazolo[4,3-a]pyridine ring system is the cornerstone of the synthesis. Several methodologies have been developed, ranging from classical condensation reactions to modern metal-catalyzed and microwave-assisted protocols.
One of the most fundamental and widely used methods for constructing the acs.orgysu.amorganic-chemistry.orgtriazolo[4,3-a]pyridine core is the reaction of a 2-hydrazinopyridine with a one-carbon electrophile. To synthesize the parent (unsubstituted at the 3-position) triazolopyridine ring, as in the target molecule, reagents like formic acid or its derivatives are employed.
The reaction typically proceeds in two stages: initial formation of a hydrazone or formylhydrazide intermediate, followed by an acid-catalyzed dehydrative cyclization. Refluxing the 2-hydrazinopyridine with triethyl orthoformate, which serves as a formic acid equivalent, is a common and effective method that drives the reaction towards the cyclized product. journalagent.com
| Reagent | Conditions | Product | Ref. |
| Triethyl Orthoformate | Reflux, 10 hours | acs.orgysu.amorganic-chemistry.orgtriazolo[4,3-a]pyridine | journalagent.com |
| Aromatic Aldehydes | Room Temperature, K₂CO₃, H₂O₂ | 3-Aryl- acs.orgysu.amorganic-chemistry.orgtriazolo[4,3-a]pyridines | rsc.org |
| Ethyl Imidates | Acetic Acid, 50-70 °C | 3-Substituted- acs.orgysu.amorganic-chemistry.orgtriazolo[4,3-a]pyridines | researchgate.net |
A metal-free alternative for the synthesis involves the oxidative cyclization of 2-pyridylhydrazones, which are pre-formed by condensing 2-hydrazinopyridines with aldehydes. Molecular iodine (I₂) is an effective oxidant for this transformation, promoting the formation of the N-N bond required to close the triazole ring. nih.gov This method is praised for its operational simplicity and avoidance of transition metal catalysts.
Another approach utilizes a catalytic amount of potassium iodide (KI) with an oxidant like tert-butyl hydroperoxide (TBHP). This system facilitates a one-pot reaction between 2-hydrazinopyridines and α-keto acids, where the α-keto acid serves as an aldehyde precursor after in-situ decarboxylation. nih.govrsc.org The reaction is believed to proceed via a hypoiodate intermediate that oxidizes the initially formed hydrazone. nih.gov
| Reactants | Oxidizing System | Conditions | Outcome | Ref. |
| 2-Hydrazinopyridine + Aldehyde | I₂ (excess) | K₂CO₃, DMSO, 80 °C | Forms hydrazone, then cyclizes | nih.gov |
| 2-Hydrazinopyridine + α-Keto Acid | KI (catalytic), TBHP | K₃PO₄, DMSO, 80 °C | One-pot oxidative cyclization | nih.govrsc.org |
Modern synthetic chemistry has introduced powerful metal-catalyzed cross-coupling reactions for building heterocyclic rings. An efficient palladium-catalyzed method involves the reaction of a 2-chloropyridine (B119429) with an acylhydrazide. acs.orgysu.amorganic-chemistry.org This reaction forms a 1-acyl-2-(pyridin-2-yl)hydrazine intermediate, which then undergoes dehydrative cyclization to yield the triazolopyridine core. ysu.amfigshare.comresearchgate.net The palladium catalyst, in conjunction with a suitable ligand, chemoselectively promotes C-N bond formation at the terminal nitrogen of the hydrazide. ysu.am
Rhodium catalysts have been used in denitrogenative transannulation reactions, where a pyridotriazole expels N₂ to form a rhodium carbene intermediate, which can then react with nitriles to form the fused imidazole (B134444) ring system, a related but distinct heterocycle. nih.gov
Metal-free strategies have also gained prominence. These include electrochemically induced cyclizations and reactions mediated by non-metallic reagents like N-Chlorosuccinimide (NCS) or ceric ammonium (B1175870) nitrate (B79036) (CAN), which act as oxidants to facilitate the ring-closing step from hydrazone precursors. organic-chemistry.orgmdpi.comscispace.com
| Method | Catalyst / Reagent | Starting Materials | Key Features | Ref. |
| C-N Coupling | Pd₂(dba)₃, Xantphos | 2-Chloropyridine, Acylhydrazide | Chemoselective coupling followed by cyclization | ysu.am |
| Oxidative Cyclization | N-Chlorosuccinimide (NCS) | 2-Pyridylhydrazone | Mild conditions (0 °C), high yield | mdpi.com |
| Oxidative Cyclization | Ceric Ammonium Nitrate (CAN) | Aldehyde, 3-Amino-1,2,4-triazole, Dimedone | One-pot, multi-component reaction | scispace.com |
The application of microwave irradiation has proven highly effective in accelerating the synthesis of triazolopyridine derivatives. Microwave heating can dramatically reduce reaction times from many hours under conventional heating to mere minutes. nih.govrsc.org This technique is particularly effective for the final dehydrative cyclization step, such as converting 1-acyl-2-(pyridin-2-yl)hydrazine intermediates into the final fused ring system. ysu.am
Studies have shown that microwave-assisted synthesis often leads to higher yields and cleaner reactions, minimizing the formation of byproducts. tubitak.gov.trrsc.org The efficiency of this non-conventional energy source makes it an attractive method for rapid library synthesis and process optimization. researchgate.netresearchgate.netscipublications.com
| Reaction Step | Conventional Heating | Microwave Irradiation | Improvement Noted | Ref. |
| Dehydration/Cyclization | Acetic Acid, 110 °C, 15 h | Acetic Acid, 150 °C, 20 min | Time reduced from 15 hours to 20 minutes | ysu.am |
| Cyclocondensation | Reflux, 6-7 hours | 80-100 °C, 15-25 minutes | Higher yield, significant time reduction | nih.govrsc.org |
| Urea Derivative Synthesis | N/A | 78 °C, 10 min | High yields, facile work-up | researchgate.net |
Strategies for Introducing Iodo and Methyl Substituents at Specific Positions
The precise placement of the iodo and methyl groups is critical for the synthesis of the target compound. The most common and regiochemically controlled strategy is to begin with a pyridine ring that already contains these substituents in the desired locations.
The synthesis of the key precursor, 2-chloro-3-iodo-5-methylpyridine , exemplifies this approach. It starts with a commercially available 2-chloro-5-methylpyridine (B98176) derivative which is first converted to 3-amino-2-chloro-5-methylpyridine. The crucial iodination step is then performed at the 3-position via the Sandmeyer reaction, as previously described. Once this precursor is obtained, the chlorine at the 2-position is displaced with hydrazine, yielding 2-hydrazinyl-3-iodo-5-methylpyridine. This ensures that the methyl group is at position 5 and the iodine is at position 3 of the pyridine ring, which correspond to positions 6 and 8, respectively, in the final acs.orgysu.amorganic-chemistry.orgtriazolo[4,3-a]pyridine structure. This "pre-functionalization" strategy avoids potential issues with regioselectivity and harsh conditions that might be required for direct halogenation of the fused triazolopyridine ring system.
Regioselective Iodination Procedures for the Triazolo[4,3-a]pyridine Scaffold
The introduction of an iodine atom at a specific position on the organic-chemistry.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridine ring system is a critical step in the synthesis of the target compound. Regioselectivity is paramount to ensure the desired isomer is obtained. Direct C-H iodination methods are of particular interest due to their atom economy.
A radical-based direct C-H iodination protocol has been developed for various nitrogen-containing heterocycles, including pyridines. rsc.orgscispace.com This approach often utilizes a radical initiator in the presence of an iodine source. For the pyridine ring within the triazolo[4,3-a]pyridine scaffold, iodination is expected to occur at the C8 position, which is electronically activated. The reaction mechanism is believed to involve the in situ generation of an iodo radical, which then selectively attacks the electron-rich positions of the heterocyclic core. scispace.com
Table 1: Reagents and Conditions for Regioselective Iodination
| Reagent System | Conditions | Selectivity | Reference |
| K₂S₂O₈, NaI, Ce(NO₃)₃·6H₂O | DCE, 130 °C | C3-selective for quinolines | scispace.com |
| I₂/KI | Water | Oxidative N-N bond formation | organic-chemistry.org |
It is important to note that the electronic properties of the triazolo[4,3-a]pyridine system will influence the regioselectivity of the iodination. The fused triazole ring can modulate the electron density of the pyridine ring, directing the electrophilic or radical attack. Further studies on the specific substrate, 6-methyl- organic-chemistry.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridine, would be necessary to optimize the conditions for exclusive 8-iodination.
Directed Methylation Methods for the Triazolo[4,3-a]pyridine Core
The introduction of a methyl group at the 6-position of the triazolo[4,3-a]pyridine core can be achieved through various synthetic strategies. One common approach involves starting with a pre-functionalized pyridine precursor that already contains the methyl group. For instance, the synthesis could begin with a substituted 2-chloropyridine or 2-hydrazinopyridine bearing a methyl group at the desired position.
Alternatively, methylation can be performed on the pre-formed triazolo[4,3-a]pyridine scaffold. Photoredox-catalyzed methylation has emerged as a powerful tool for the C-H functionalization of heterocyclic compounds. unimelb.edu.au This method often employs a photocatalyst, such as an iridium complex, and a methyl source under visible light irradiation. The reaction proceeds through a radical mechanism, and the regioselectivity is governed by the electronic and steric properties of the substrate. For the triazolo[4,3-a]pyridine core, the 6-position is a potential site for such functionalization.
Table 2: Potential Methylation Strategies
| Method | Reagents | Precursor | Key Features |
| Synthesis from methylated precursor | 5-methyl-2-hydrazinopyridine | Pyridine derivative | Builds the triazole ring onto a pre-methylated scaffold. |
| Direct C-H methylation | Photoredox catalyst, methyl radical source | organic-chemistry.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridine | Introduces the methyl group onto the pre-formed heterocyclic core. |
Sequential Functionalization for 8-Iodo-6-methyl-organic-chemistry.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridine Synthesis
The synthesis of 8-Iodo-6-methyl- organic-chemistry.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridine logically proceeds through a sequential functionalization strategy. The order of introduction of the iodo and methyl groups is a critical consideration.
Route A: Methylation followed by Iodination
Synthesis of 6-methyl- organic-chemistry.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridine: This intermediate can be prepared by the cyclization of 5-methyl-2-hydrazinopyridine with a suitable one-carbon synthon, such as formic acid or an orthoformate.
Regioselective Iodination: The 6-methyl- organic-chemistry.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridine is then subjected to an iodination reaction. The directing effect of the methyl group and the fused triazole ring will influence the position of iodination. The 8-position is a likely site for electrophilic or radical attack.
Route B: Iodination followed by Methylation
Synthesis of 8-iodo- organic-chemistry.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridine: This would involve the cyclization of a 3-iodo-2-hydrazinopyridine precursor.
Directed Methylation: The subsequent introduction of a methyl group at the 6-position would likely require a directed C-H methylation method, such as the photoredox-catalyzed approach mentioned earlier.
Optimization of Reaction Conditions and Yields for 8-Iodo-6-methyl-organic-chemistry.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridine Production
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of solvent, temperature, reaction time, and catalyst. For the synthesis of triazole derivatives, various conditions have been investigated to improve efficiency. researchgate.net
For instance, in the cyclization step to form the triazolo[4,3-a]pyridine ring, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating. organic-chemistry.org The choice of catalyst is also critical. While some syntheses proceed under metal-free conditions, others benefit from the use of catalysts such as copper or palladium, particularly in cross-coupling reactions to introduce substituents. organic-chemistry.orgorganic-chemistry.org
Table 3: Parameters for Optimization
| Parameter | Considerations | Potential Impact |
| Solvent | Polarity, boiling point, solubility of reactants | Reaction rate, yield, side product formation |
| Temperature | Reaction kinetics, stability of intermediates | Rate of reaction, selectivity, decomposition |
| Catalyst | Type (e.g., metal, acid, base), loading | Reaction rate, selectivity, product yield |
| Reaction Time | Completion of reaction, prevention of side reactions | Yield, purity |
Systematic screening of these parameters, for example, using design of experiments (DoE) methodologies, can lead to the identification of the optimal conditions for the synthesis of 8-Iodo-6-methyl- organic-chemistry.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridine.
Green Chemistry Considerations in the Synthesis of 8-Iodo-6-methyl-organic-chemistry.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridine
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the synthesis of 8-Iodo-6-methyl- organic-chemistry.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridine, several green chemistry principles can be applied.
One key aspect is the use of environmentally benign solvents. Water has been explored as a solvent for the synthesis of related triazole compounds, offering a safer and more sustainable alternative to volatile organic solvents. organic-chemistry.org The use of recyclable reaction media, such as polyethylene (B3416737) glycol (PEG), has also been reported for the synthesis of triazoles. organic-chemistry.org
Furthermore, the use of metal-free catalytic systems is a growing area of interest. For example, iodine-mediated oxidative C-N and N-S bond formations have been developed for the synthesis of triazoles, avoiding the use of potentially toxic and expensive heavy metals. organic-chemistry.org Electrochemical methods also offer a green alternative, as they can proceed without the need for external oxidants. organic-chemistry.org
Table 4: Green Chemistry Approaches
| Principle | Application in Synthesis | Potential Benefits |
| Use of Safer Solvents | Employing water or recyclable solvents like PEG. | Reduced environmental impact, improved safety. |
| Atom Economy | Designing one-pot, multi-component reactions. | Reduced waste, increased efficiency. |
| Catalysis | Utilizing metal-free or recyclable catalysts. | Minimized toxicity, reduced cost. |
| Energy Efficiency | Employing microwave irradiation or ambient temperature reactions. | Reduced energy consumption, faster reactions. |
By incorporating these green chemistry principles, the synthesis of 8-Iodo-6-methyl- organic-chemistry.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridine can be made more sustainable and environmentally friendly.
Mechanistic Investigations of 8 Iodo 6 Methyl 1 2 3 Triazolo 4,3 a Pyridine Formation and Transformation
Proposed Reaction Mechanisms for the Formation of theresearchgate.netmdpi.commdpi.comTriazolo[4,3-a]pyridine System
The synthesis of the researchgate.netmdpi.commdpi.comtriazolo[4,3-a]pyridine ring system is typically achieved through the cyclization of precursor molecules, most commonly 2-pyridylhydrazones, which are formed by the condensation of 2-hydrazinopyridines with aldehydes or ketones. researchgate.netmdpi.com The final cyclization step to form the fused triazole ring can proceed through several mechanistic pathways, often dictated by the choice of reagents and reaction conditions.
Role of Oxidants in Cyclization Pathways (e.g., Iodine(III) Reagents)
Oxidative cyclization is a prominent strategy for the formation of the researchgate.netmdpi.commdpi.comtriazolo[4,3-a]pyridine core. Various oxidizing agents are employed to facilitate the intramolecular N-N bond formation.
Hypervalent iodine reagents, such as iodine(III) compounds like (diacetoxyiodo)benzene (B116549) (PIDA), are effective in mediating these cyclizations. mdpi.com A plausible mechanism involves the initial nucleophilic substitution of an acetoxy group on the iodine(III) reagent by the hydrazone nitrogen. This is followed by the elimination of iodobenzene, which generates a reactive nitrene-like intermediate or an amino cation. Subsequent intramolecular electrophilic attack by the activated nitrogen onto the pyridine (B92270) ring nitrogen, followed by aromatization, yields the final triazolopyridine product. mdpi.com
Molecular iodine (I₂) can also mediate oxidative C-N bond formation, providing a metal-free route to N-fused 1,2,4-triazoles. organic-chemistry.org Similarly, other oxidants such as N-Chlorosuccinimide (NCS) have been successfully used. mdpi.com The reaction with NCS is proposed to proceed via the initial formation of a chlorohydrazone intermediate. This intermediate then loses a molecule of HCl to generate a nitrilimine. The pyridine nitrogen, being suitably positioned, acts as an intramolecular nucleophile, attacking the nitrilimine to effect cyclization and form the fused heterocyclic system. mdpi.com
| Oxidant | Proposed Intermediate(s) | Key Mechanistic Step | Reference |
| Iodine(III) Reagents (e.g., PIDA) | Iodine-associated intermediate, Amino cation | Intramolecular cyclization and aromatization | mdpi.com |
| N-Chlorosuccinimide (NCS) | Chlorohydrazone, Nitrilimine | 1,5-electrocyclization of the nitrilimine | mdpi.com |
| Molecular Iodine (I₂) | - | Oxidative C-N bond formation | organic-chemistry.org |
Intramolecular Dehydrogenative C–N Cross-Coupling Mechanisms
An alternative and atom-economical approach to the researchgate.netmdpi.commdpi.comtriazolo[4,3-a]pyridine system involves intramolecular dehydrogenative C-N cross-coupling. researchgate.net This method avoids the need for pre-functionalized starting materials and external oxidants. For instance, an electrochemically induced dehydrogenative cyclization has been developed. researchgate.netorganic-chemistry.org This process, starting from 2-hydrazinopyridines and aldehydes, proceeds under mild, metal- and oxidant-free electrolytic conditions. The mechanism involves the in-situ formation of the hydrazone followed by anodic oxidation. This oxidation facilitates the removal of two protons and two electrons (2H⁺, 2e⁻), directly forming the N-N bond and leading to the aromatic triazolopyridine product in a one-pot process. researchgate.net This strategy is noted for its high functional group tolerance and scalability. organic-chemistry.org
Tandem Reaction Sequences and Intermediate Identification
The synthesis of researchgate.netmdpi.commdpi.comtriazolo[4,3-a]pyridines can be streamlined through tandem reaction sequences, where multiple bond-forming events occur in a single operation without isolating intermediates.
One such sequence involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429), followed by a dehydration step. organic-chemistry.org Another approach is a tandem coupling and cyclization mediated by 1,1'-Carbonyldiimidazole (CDI). organic-chemistry.org
A proposed pathway for a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides involves a sequence of transamidation, nucleophilic addition, and condensation. nih.gov
Intermediate A (Transamidation): The initial step is a transamidation reaction between the enaminonitrile and the hydrazide, eliminating dimethylamine. nih.gov
Intermediate B (Nucleophilic Addition): The lone pair of electrons on the nitrogen atom of the hydrazide moiety then attacks the nitrile carbon intramolecularly. nih.gov
Intermediate C (Condensation): The resulting intermediate undergoes a condensation reaction with the carbonyl group. nih.gov
Final Product: The final step is the elimination of a water molecule to afford the aromatic 1,2,4-triazolo[1,5-a]pyridine product (an isomer of the [4,3-a] system, but mechanistically relevant). nih.gov
As mentioned previously, in syntheses utilizing NCS as an oxidant, key intermediates such as chlorohydrazones and nitrilimines have been identified or proposed as part of the reaction sequence leading to the fused triazole ring. mdpi.com
Mechanistic Aspects of Electrophilic and Nucleophilic Substitutions on the 8-Iodo-6-methyl-researchgate.netmdpi.commdpi.comtriazolo[4,3-a]pyridine Core
The reactivity of the bicyclic core of 8-Iodo-6-methyl- researchgate.netmdpi.commdpi.comtriazolo[4,3-a]pyridine towards substitution reactions is governed by the electronic properties of the fused rings and the attached substituents.
Nucleophilic Substitution: The researchgate.netmdpi.commdpi.comtriazolo[4,3-a]pyridine system is generally electron-deficient, making it susceptible to nucleophilic attack, particularly when activated by strong electron-withdrawing groups. For example, related 6,8-dinitro researchgate.netmdpi.commdpi.comtriazolo[1,5-a]pyridines are highly electrophilic and react readily with C-nucleophiles under mild, base-free conditions, leading to stable addition products via dearomatization of the pyridine ring. researchgate.net In the case of 8-iodo-6-methyl- researchgate.netmdpi.commdpi.comtriazolo[4,3-a]pyridine, the electron-donating methyl group at the C-6 position would somewhat decrease the electrophilicity of the pyridine ring compared to an unsubstituted or nitro-substituted analogue. However, the inherent electron-deficient nature of the fused heterocyclic system suggests that nucleophilic aromatic substitution (SNAr) could be possible at positions activated by a suitable leaving group, though likely requiring more forcing conditions than dinitro-activated systems. semanticscholar.org
Electrophilic Substitution: The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The fusion of the triazole ring further deactivates the system towards electrophiles. The presence of the electron-donating methyl group at C-6 would direct electrophiles, but the deactivating effect of the fused triazole and the iodo group at C-8 makes such reactions challenging. Nitration of related imidazo[1,2-a]pyridines has shown that the introduction of nitro groups into the pyridine ring typically requires the presence of strong electron-donating substituents like -OH or -NH₂. researchgate.net
Pathways for Derivatization at the Iodo Position of 8-Iodo-6-methyl-researchgate.netmdpi.commdpi.comtriazolo[4,3-a]pyridine
The iodo group at the C-8 position serves as a versatile functional handle for introducing a wide range of substituents through transition metal-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the heterocyclic core.
Common derivatization pathways include:
Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl or heteroaryl groups. nih.govunito.it
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to install alkynyl moieties. nih.gov
Stille Coupling: Palladium-catalyzed reaction with organostannanes. researchgate.net
Heck Coupling: Palladium-catalyzed reaction with alkenes.
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form carbon-nitrogen bonds.
These reactions typically involve an oxidative addition of the C-I bond to a low-valent palladium(0) catalyst, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst. The efficiency and outcome of these reactions can be tuned by the choice of catalyst, ligands, base, and solvent. For instance, Suzuki reactions have been successfully performed on iodo-substituted triazolopyridines to synthesize analogues with diverse functionalities. nih.govunito.it
Computational and Theoretical Insights into Reaction Energetics and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the structural and electronic properties of triazolopyridine systems, which can be used to understand reaction mechanisms, energetics, and the stability of intermediates and transition states.
Studies on related compounds, such as 1,2,4-triazolo[4,3-a]pyridin-3-amine and 8-chloro-1-methyl-6-phenyl-4H- researchgate.netmdpi.commdpi.comtriazolo[4,3-a] researchgate.netmdpi.combenzodiazepine, have utilized DFT calculations to:
Determine optimized molecular geometries and conformational preferences. nih.govresearchgate.net
Analyze vibrational spectra (FTIR and Raman) by calculating vibrational frequencies and assigning normal modes. nih.govresearchgate.net
Investigate electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net
Map the distribution of electron density through calculations of Mulliken and Natural Bond Orbital (NBO) charges, which helps to predict sites susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net
Based on a comprehensive search of publicly available scientific literature, detailed theoretical and computational investigations specifically for the compound 8-Iodo-6-methyl- nih.govfluorochem.co.ukalquds.edutriazolo[4,3-a]pyridine are not available. While research exists on the broader class of nih.govfluorochem.co.ukalquds.edutriazolo[4,3-a]pyridine derivatives, the specific computational analyses requested—including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, atomic charge distribution, spectroscopic property prediction, reactivity models, and molecular dynamics simulations—have not been published for this exact molecule.
General computational studies have been performed on similar structures, such as other substituted triazolopyridines, to understand their electronic properties, reactivity, and potential as inhibitors for biological targets. nih.govresearchgate.net These studies utilize the same theoretical frameworks requested in the prompt. For instance, research on related compounds has involved in silico design and molecular docking to predict interactions with proteins. nih.govnih.gov However, applying these findings directly to 8-Iodo-6-methyl- nih.govfluorochem.co.ukalquds.edutriazolo[4,3-a]pyridine would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound.
Due to the absence of specific research data for 8-Iodo-6-methyl- nih.govfluorochem.co.ukalquds.edutriazolo[4,3-a]pyridine, it is not possible to generate a scientifically accurate article that fulfills the requirements of the provided outline, including detailed research findings and data tables for the following sections:
Theoretical and Computational Investigations of 8 Iodo 6 Methyl 1 2 3 Triazolo 4,3 a Pyridine
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
To provide the requested content, original research involving computational chemistry methods would need to be conducted on 8-Iodo-6-methyl- nih.govfluorochem.co.ukalquds.edutriazolo[4,3-a]pyridine.
Chemical Reactivity and Derivatization Strategies for 8 Iodo 6 Methyl 1 2 3 Triazolo 4,3 a Pyridine
Cross-Coupling Reactions at the Iodo Position of 8-Iodo-6-methyl-nih.govwikipedia.orglibretexts.orgtriazolo[4,3-a]pyridine
The carbon-iodine bond at the 8-position of the triazolopyridine ring is the primary site for derivatization through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of 8-Iodo-6-methyl- nih.govwikipedia.orglibretexts.orgtriazolo[4,3-a]pyridine, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 8-position. While direct studies on the iodo-substituted title compound are not extensively documented, research on the analogous 6,8-dichloro- nih.govwikipedia.orglibretexts.orgtriazolo[4,3-a]pyridines demonstrates the feasibility and site-selectivity of this transformation. researchgate.net The C8 position is reported to be more reactive than the C6 position, allowing for selective functionalization. researchgate.net
Typically, the reaction involves a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, a base (e.g., K₂CO₃, Cs₂CO₃), and a boronic acid or boronate ester in a suitable solvent system like dioxane/water or DMF.
Table 1: Representative Suzuki-Miyaura Coupling Reaction Conditions (by analogy)
| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | High |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 90 | High |
This data is illustrative and based on general Suzuki-Miyaura coupling protocols for heteroaryl iodides.
Sonogashira Coupling Reactions
The Sonogashira coupling provides a direct route to synthesize 8-alkynyl-6-methyl- nih.govwikipedia.orglibretexts.orgtriazolo[4,3-a]pyridine derivatives. This reaction involves the coupling of a terminal alkyne with the aryl iodide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. organic-chemistry.orgwikipedia.org Copper-free Sonogashira protocols have also been developed. researchgate.net The reactivity of aryl iodides in Sonogashira couplings is generally high, making 8-Iodo-6-methyl- nih.govwikipedia.orglibretexts.orgtriazolo[4,3-a]pyridine an excellent substrate for this transformation. wikipedia.org
Table 2: Typical Sonogashira Coupling Reaction Parameters (by analogy)
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Piperidine | DMF | 60 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Dioxane | 80 |
This data is illustrative and based on general Sonogashira coupling protocols for heteroaryl iodides.
Heck and Stille Coupling Reactions
The Heck reaction offers a method to introduce alkenyl groups at the 8-position by reacting 8-Iodo-6-methyl- nih.govwikipedia.orglibretexts.orgtriazolo[4,3-a]pyridine with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgharvard.edu The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org A variety of alkenes, including acrylates, styrenes, and vinyl ethers, can be employed. researchgate.net
The Stille reaction utilizes organotin reagents as coupling partners and is known for its tolerance of a wide range of functional groups. wikipedia.orglibretexts.org The coupling of 8-Iodo-6-methyl- nih.govwikipedia.orglibretexts.orgtriazolo[4,3-a]pyridine with an organostannane, catalyzed by a palladium complex, would provide access to a diverse array of 8-substituted derivatives, including alkyl, vinyl, and aryl groups. wikipedia.orgnih.gov However, the toxicity of organotin compounds is a significant drawback. wikipedia.org
Buchwald-Hartwig Amination and Other C-N Cross-Couplings
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of 8-amino-substituted nih.govwikipedia.orglibretexts.orgtriazolo[4,3-a]pyridines. wikipedia.orglibretexts.org This reaction involves the coupling of 8-Iodo-6-methyl- nih.govwikipedia.orglibretexts.orgtriazolo[4,3-a]pyridine with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. libretexts.orgorganic-chemistry.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. acsgcipr.org
Table 3: Illustrative Buchwald-Hartwig Amination Conditions (by analogy)
| Entry | Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) |
| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 |
| 2 | Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 |
| 3 | Benzylamine | PdCl₂(dppf) | - | Cs₂CO₃ | THF | 80 |
This data is illustrative and based on general Buchwald-Hartwig amination protocols for heteroaryl iodides.
Nucleophilic Aromatic Substitution on the Halogenated Triazolo[4,3-a]pyridine Core
While palladium-catalyzed cross-coupling is the dominant pathway for the functionalization of the C-I bond, nucleophilic aromatic substitution (SNAr) can also be a viable strategy under certain conditions. The electron-deficient nature of the pyridine (B92270) ring, further accentuated by the fused triazole moiety, can facilitate the displacement of the iodide by strong nucleophiles.
However, SNAr reactions on unactivated aryl halides are generally challenging. The reactivity of the 8-iodo position towards nucleophilic attack would likely require harsh reaction conditions or the presence of strongly electron-withdrawing groups on the ring to proceed efficiently. In some cases, nucleophilic addition to the triazolopyrimidine ring system has been observed, leading to dihydro-derivatives. rsc.org
Electrophilic Aromatic Substitution on the Methylated Triazolo[4,3-a]pyridine Moiety
The nih.govwikipedia.orglibretexts.orgtriazolo[4,3-a]pyridine ring system is generally considered to be electron-deficient, making it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. The nitrogen atoms in the rings act as deactivating groups. However, the presence of the activating methyl group at the 6-position can direct electrophilic attack to specific positions on the pyridine ring.
Studies on related pyrazolotriazolopyrimidine systems have shown that electrophilic substitution, such as iodination, occurs on the pyrimidine (B1678525) ring. nih.gov By analogy, it is plausible that electrophilic attack on 6-methyl- nih.govwikipedia.orglibretexts.orgtriazolo[4,3-a]pyridine would occur at the C5 or C7 positions of the pyridine ring, ortho and para to the activating methyl group. The precise regioselectivity would be influenced by the steric and electronic effects of both the methyl group and the fused triazole ring. Common electrophilic substitution reactions like nitration, halogenation, and sulfonation would likely require forcing conditions. quimicaorganica.org
Functionalization of thersc.orgorganic-chemistry.orgnih.govTriazolo Ring System in 8-Iodo-6-methyl-rsc.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine
The rsc.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine scaffold is a crucial structural motif in medicinal chemistry, appearing in various biologically active agents. mdpi.comnih.gov While many derivatization strategies focus on the pyridine ring, particularly via the versatile iodo-substituent, direct functionalization of the triazole ring offers an alternative route to novel analogues. The reactivity of the triazole ring is primarily centered on the C3 position.
One of the most effective methods for functionalizing this position is through direct C-H (hetero)arylation. Research has demonstrated that the parent rsc.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine can undergo copper-catalyzed direct C-H arylation, providing a streamlined synthesis of 3-aryl- rsc.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridines. researchgate.net This transformation is atom- and step-economic and is crucial for developing materials with specific photophysical properties, such as deep-blue emitters. researchgate.net Although this reaction has not been explicitly reported for the 8-iodo-6-methyl substituted derivative, the principles of C-H activation suggest this pathway is viable, provided the catalyst system is compatible with the iodo-substituent.
Another significant approach to functionalizing the C3 position is established during the synthesis of the ring system itself. Many synthetic routes construct the triazole ring onto a pre-functionalized pyridine core, such as a 2-hydrazinopyridine (B147025) derivative. rsc.orgresearchgate.net The choice of the cyclization partner directly determines the substituent at the C3 position. For instance:
Reaction with Aldehydes: Condensation of a 2-hydrazinopyridine with various aldehydes followed by oxidative cyclization yields 3-substituted rsc.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridines. mdpi.comresearchgate.net
Reaction with Chloroethynylphosphonates: A 5-exo-dig cyclization reaction between 2-hydrazinylpyridines and chloroethynylphosphonates provides access to 3-methylphosphonylated rsc.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridines. beilstein-journals.org
The triazole ring can also undergo rearrangement. Under acidic or basic conditions, rsc.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridines can isomerize to the thermodynamically more stable rsc.orgorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine system via the Dimroth rearrangement. beilstein-journals.orgresearchgate.net This process is particularly facilitated by electron-withdrawing groups on the pyridine ring. researchgate.net
The table below summarizes key functionalization strategies targeting the triazole ring of the rsc.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine scaffold.
Table 1: Functionalization Strategies for the rsc.orgorganic-chemistry.orgnih.govTriazolo Ring System
| Reaction Type | Position | Reagents/Conditions | Product Type | Ref. |
|---|---|---|---|---|
| Direct C-H Arylation | C3 | Aryl Halide, Copper Catalyst | 3-Aryl substituted | researchgate.net |
| Oxidative Cyclization | C3 | 2-Hydrazinopyridine, Aldehyde, Oxidant (e.g., NCS) | 3-Substituted | mdpi.comresearchgate.net |
| 5-exo-dig Cyclization | C3 | 2-Hydrazinopyridine, Chloroethynylphosphonate, K₂CO₃ | 3-Methylphosphonylated | beilstein-journals.org |
| Dimroth Rearrangement | Ring System | Acid or Base, Heat | rsc.orgorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine | beilstein-journals.orgresearchgate.net |
Applications of 8 Iodo 6 Methyl 1 2 3 Triazolo 4,3 a Pyridine in Advanced Chemical Synthesis and Materials Science
8-Iodo-6-methyl-organic-chemistry.orgrsc.orgresearchgate.nettriazolo[4,3-a]pyridine as a Versatile Synthetic Building Block
The intrinsic chemical reactivity of 8-Iodo-6-methyl- organic-chemistry.orgrsc.orgresearchgate.nettriazolo[4,3-a]pyridine, particularly the iodine substituent on the pyridine (B92270) ring, marks it as a highly valuable intermediate in organic synthesis.
Precursor for Complex Organic Molecules
The carbon-iodine bond is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. This positions 8-Iodo-6-methyl- organic-chemistry.orgrsc.orgresearchgate.nettriazolo[4,3-a]pyridine as an excellent starting material for the synthesis of more elaborate, non-biological molecules. For instance, Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions could be employed to introduce a wide array of substituents at the 8-position, thereby constructing complex organic frameworks. wikipedia.orgwikipedia.orglibretexts.org The mild conditions often associated with these reactions would likely be compatible with the triazolopyridine core. wikipedia.org
Scaffold for Heterocyclic Library Synthesis (non-biological focus)
The functional handle provided by the iodo group allows for the systematic derivatization of the organic-chemistry.orgrsc.orgresearchgate.nettriazolo[4,3-a]pyridine core. This capability is ideal for the generation of chemical libraries for screening in materials science or catalysis research. Through parallel synthesis techniques, a multitude of derivatives could be rapidly produced from this single precursor, each with unique electronic and steric properties.
Integration into Novel Ligand Design for Catalysis (non-biological catalysis)
Nitrogen-containing heterocycles are fundamental components of many ligands used in homogeneous catalysis. nih.gov The organic-chemistry.orgrsc.orgresearchgate.nettriazolo[4,3-a]pyridine skeleton, with its multiple nitrogen atoms, offers potential coordination sites for metal centers. nih.gov By functionalizing the 8-position of 8-Iodo-6-methyl- organic-chemistry.orgrsc.orgresearchgate.nettriazolo[4,3-a]pyridine with other coordinating moieties (e.g., phosphines, other N-heterocycles), novel bidentate or tridentate ligands could be synthesized. nih.gov The steric and electronic properties of such ligands could be fine-tuned by varying the substituent introduced via the C-I bond, potentially leading to catalysts with enhanced activity, selectivity, or stability for a range of non-biological transformations.
Potential in the Development of Optoelectronic or Other Advanced Materials
Fused heterocyclic systems are of great interest in materials science, particularly for applications in organic electronics. mdpi.com Derivatives of 1,2,4-triazoles have been investigated for their luminescent properties. mdpi.com While the specific photophysical properties of 8-Iodo-6-methyl- organic-chemistry.orgrsc.orgresearchgate.nettriazolo[4,3-a]pyridine are not reported, its core structure is a component of molecules that have been studied for such applications. Through Sonogashira coupling reactions, for example, conjugated systems can be extended from the 8-position, a common strategy for creating organic materials with tailored electronic and photophysical properties. wikipedia.orglibretexts.org The introduction of various aryl or acetylenic groups could lead to novel materials for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as fluorescent probes.
Role in Methodological Development for C-X Bond Functionalization
Aryl iodides are among the most reactive aryl halides in cross-coupling reactions, making them ideal substrates for the development of new synthetic methodologies. wikipedia.orgwikipedia.orglibretexts.org 8-Iodo-6-methyl- organic-chemistry.orgrsc.orgresearchgate.nettriazolo[4,3-a]pyridine could serve as a model substrate for testing the scope and limitations of new catalytic systems for C-C, C-N, and C-O bond formation. Its distinct heterocyclic structure would provide valuable insights into the influence of such a scaffold on the efficiency and selectivity of novel cross-coupling protocols.
The following table outlines potential cross-coupling reactions utilizing 8-Iodo-6-methyl- organic-chemistry.orgrsc.orgresearchgate.nettriazolo[4,3-a]pyridine as a substrate, which are foundational for the applications discussed above.
| Reaction Name | Coupling Partner | Resulting Bond | Potential Application Area |
| Suzuki Coupling | Boronic acids/esters | C-C | Complex molecule synthesis, materials science |
| Sonogashira Coupling | Terminal alkynes | C-C (alkyne) | Optoelectronic materials, ligand synthesis |
| Buchwald-Hartwig Amination | Amines | C-N | Ligand synthesis, complex molecule synthesis |
| Heck Coupling | Alkenes | C-C (alkene) | Complex molecule synthesis |
| Stille Coupling | Organostannanes | C-C | Complex molecule synthesis |
| Ullmann Condensation | Alcohols, thiols | C-O, C-S | Materials science, ligand synthesis |
Future Perspectives and Emerging Research Avenues for 8 Iodo 6 Methyl 1 2 3 Triazolo 4,3 a Pyridine
Exploration of Undiscovered Synthetic Routes and Sustainable Methodologies
Future synthetic research will likely pivot towards greener and more efficient methodologies for assembling the 8-Iodo-6-methyl- Current time information in Santa Cruz, CA, US.nsmsi.irnih.govtriazolo[4,3-a]pyridine core. While traditional methods exist, emerging strategies promise improved atom economy, reduced environmental impact, and milder reaction conditions. rsc.org
Potential Sustainable Methodologies:
Electrochemical Synthesis: An electrochemically induced desulfurative cyclization represents a promising route. This method avoids the need for transition metals or external oxidants, offering a sustainable pathway to related triazolopyridine heterocycles. organic-chemistry.org
Microwave-Assisted Synthesis: Catalyst-free and additive-free methods under microwave irradiation are being developed for similar fused heterocyclic systems. nih.gov This technique can dramatically reduce reaction times and improve yields.
Novel Catalysis: The use of catalysts like ceric ammonium (B1175870) nitrate (B79036) in recyclable media such as polyethylene (B3416737) glycol presents an environmentally benign option. organic-chemistry.org Additionally, iodine-mediated oxidative cyclization offers a transition-metal-free approach that is scalable and broadly applicable. nih.gov
One-Pot Reactions: Developing atom-economic, one-pot procedures from readily available starting materials like 2-hydrazinopyridine (B147025) and aldehydes can streamline the synthesis, making it more efficient and practical. rsc.orgresearchgate.net
Interactive Data Table: Comparison of Potential Synthetic Methodologies
| Methodology | Key Advantages | Relevant Analogs |
| Electrochemical Cyclization | Metal-free, oxidant-free, sustainable | 3-amino- Current time information in Santa Cruz, CA, US.nsmsi.irnih.gov-triazolo pyridines |
| Microwave-Assisted Synthesis | Catalyst-free, rapid, eco-friendly | 1,2,4-triazolo[1,5-a]pyridines |
| Iodine-Mediated Cyclization | Transition-metal-free, scalable | Substituted Current time information in Santa Cruz, CA, US.nsmsi.irnih.govtriazolo[4,3-a]pyridines |
| Ceric Ammonium Nitrate Catalysis | Recyclable medium, environmentally benign | N-fused 1,2,4-triazoles |
Deeper Mechanistic Understanding Through Advanced Spectroscopy and Kinetics
A thorough understanding of the structural and electronic properties of 8-Iodo-6-methyl- Current time information in Santa Cruz, CA, US.nsmsi.irnih.govtriazolo[4,3-a]pyridine is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic techniques, coupled with computational analysis, can provide profound insights.
Detailed structural characterization can be achieved using a combination of spectroscopic methods. nih.gov For instance, Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy can elucidate vibrational modes within the molecule. nih.govresearchgate.net X-ray diffraction studies are invaluable for determining the precise crystal and molecular structure, including bond lengths, angles, and intermolecular interactions like hydrogen bonding. nih.govmdpi.com
Furthermore, nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, and 15N NMR, provides detailed information about the chemical environment of atoms within the molecule. researchgate.net Kinetic profiling and mechanistic studies, particularly for synthetic reactions, can help optimize conditions and understand the reaction pathways, such as whether a process follows a tandem coupling and cyclization mechanism. organic-chemistry.orgnih.gov
Interactive Data Table: Spectroscopic Techniques and Their Applications
| Technique | Information Gained | Relevance to Mechanistic Understanding |
| X-ray Diffraction | Crystal packing, molecular geometry, intermolecular forces | Provides definitive structural evidence for reaction products. mdpi.com |
| FTIR/FT-Raman | Vibrational modes, functional group identification | Confirms structural transformations and bonding changes. nih.gov |
| NMR (1H, 13C, 15N) | Atomic connectivity, chemical environment | Elucidates the structure of intermediates and final products. |
| UV-Vis/Fluorescence | Electronic transitions, HOMO/LUMO gap | Characterizes electronic properties and potential for photophysical applications. nih.gov |
Development of Chiral Derivatives and Enantioselective Synthesis
The introduction of chirality into the triazolopyridine scaffold opens up new avenues, particularly in medicinal chemistry where enantiomers can exhibit different biological activities. Future work should focus on the development of synthetic routes to chiral derivatives of 8-Iodo-6-methyl- Current time information in Santa Cruz, CA, US.nsmsi.irnih.govtriazolo[4,3-a]pyridine.
Methods for the highly enantioselective catalytic synthesis of chiral pyridines are being established, often involving Lewis acid activation and copper-chiral diphosphine ligand catalysts. nih.gov Such strategies could be adapted to create chiral precursors for the target compound. The synthesis of tunable chiral pyridine (B92270)–aminophosphine ligands via asymmetric hydrogenation is another area of inspiration. rsc.org While the direct synthesis of chiral fused triazoles can be challenging, approaches using chiral catalysts or starting from chiral raw materials are being explored for related systems. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, scalability, and reproducibility. The synthesis of Current time information in Santa Cruz, CA, US.nsmsi.irnih.govtriazolo[4,3-a]pyridines has been shown to be suitable for both batch and continuous processes. organic-chemistry.org
Flow chemistry, particularly when combined with microwave reactors, allows for rapid optimization and production of pyridines and related heterocycles without the need to isolate intermediates. beilstein-journals.org This approach is particularly beneficial for managing reaction conditions and improving yields. Automated synthesis platforms can further accelerate the discovery process by enabling the rapid creation of libraries of derivatives for screening and structure-activity relationship (SAR) studies.
Computational Design of Novel Derivatives with Tailored Chemical Reactivity
In silico methods are becoming indispensable for the rational design of new molecules. Computational tools can predict the properties of novel derivatives of 8-Iodo-6-methyl- Current time information in Santa Cruz, CA, US.nsmsi.irnih.govtriazolo[4,3-a]pyridine, guiding synthetic efforts toward compounds with specific reactivity or biological activity.
Structure-Based Virtual Screening: This technique can identify novel compounds with a Current time information in Santa Cruz, CA, US.nsmsi.irnih.govtriazolo[4,3-a]pyridine scaffold that are likely to bind to a specific biological target. nih.govnih.gov
Molecular Docking: Docking studies can predict the binding modes of derivatives within a target's active site, helping to explain SAR and guide the design of more potent analogues. researchgate.netresearchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of triazolopyridine derivatives with their biological activity. nsmsi.irnih.gov These models serve as predictive tools to design new compounds with enhanced activity. nsmsi.irdmed.org.ua
Density Functional Theory (DFT): DFT calculations are used to analyze molecular structure, vibrational frequencies, and electronic properties like HOMO-LUMO energies, providing a deeper understanding of molecular stability and reactivity. nih.govresearchgate.netresearchgate.net
By leveraging these computational approaches, researchers can explore vast chemical spaces efficiently, prioritizing the synthesis of derivatives with the highest probability of desired chemical or pharmacological properties. nih.gov
Q & A
Basic Questions
Q. What are the common synthetic routes for 8-Iodo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine?
- Methodology : The compound is typically synthesized via oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaOCl) in ethanol at room temperature provides a green chemistry approach with high yields (73% for analogous triazolopyridines) . Alternative methods include iodine-catalyzed oxidative coupling of 2-aminopyridines with N-tosylhydrazones using tert-butyl hydroperoxide (TBHP) as an oxidant in 1,4-dioxane, yielding 74% . Hypervalent iodine(III) reagents like iodobenzene diacetate (IBD) can also promote cyclization under mild conditions (up to 90% yields) .
Q. How is this compound characterized post-synthesis?
- Methodology : Characterization involves nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography to resolve molecular geometry. For instance, crystal structures of related triazolopyridines reveal torsional angles between substituents (e.g., carboxylate groups twisted at 55.6° from the core ring) . Purity is confirmed via column chromatography and extraction protocols .
Q. What are the typical reaction conditions for functionalizing the triazolopyridine core?
- Methodology : Substitution reactions at the pyridine ring require nucleophiles (e.g., amines, thiols) and bases like sodium hydride. Phosphonates can be introduced via reactions in acetonitrile at 60°C or under reflux . Oxidative modifications of the iodo group may employ potassium permanganate or chromium trioxide .
Advanced Research Questions
Q. How do different oxidants and catalysts influence synthesis efficiency and purity?
- Methodology : A comparative study (see table below) shows iodine (I₂) with TBHP in 1,4-dioxane yields 74%, while N-iodosuccinimide (NIS) or KI under similar conditions result in trace or 64% yields, respectively . Sodium hypochlorite offers environmental benefits but may require longer reaction times (3 hours vs. 8 hours for IBD-mediated reactions) .
| Entry | Catalyst | Oxidant | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | I₂ | TBHP | 1,4-Dioxane | 74 |
| 3 | TBAI | TBHP | 1,4-Dioxane | 37 |
| 5 | KI | TBHP | 1,4-Dioxane | 64 |
Q. What is the mechanistic rationale for iodine-mediated oxidative cyclization?
- Methodology : Iodine(III) reagents like IBD facilitate hydrazone cyclization via single-electron transfer (SET) or iodonium ion intermediates, forming the triazole ring. This avoids toxic reagents (e.g., Cr(VI)) and enables regioselective iodination at the 8-position . Contradictions in mechanisms (e.g., radical vs. ionic pathways) are resolved using radical scavengers or isotopic labeling .
Q. How does the iodo substituent enhance biological activity in triazolopyridines?
- Methodology : The iodo group increases lipophilicity and electron-withdrawing effects, improving binding to microbial targets. Analogous compounds show potent antibacterial activity (MIC ≤ 1 µg/mL against S. aureus) and antifungal properties . Structural studies indicate that iodine’s van der Waals radius stabilizes interactions with hydrophobic enzyme pockets .
Q. What strategies optimize regioselectivity in substitution reactions?
- Methodology : Steric and electronic factors dictate substitution sites. For example, the methyl group at the 6-position deactivates the adjacent pyridine ring, directing nucleophiles to the 3-position. Microwave-assisted synthesis or Lewis acid catalysis (e.g., AlCl₃) can enhance selectivity .
Q. How do structural modifications impact photophysical or medicinal properties?
- Methodology : Introducing electron-donating groups (e.g., methyl) increases fluorescence quantum yield, while electron-withdrawing groups (e.g., nitro) enhance oxidative stability. Methylation at the 6-position improves metabolic stability in drug candidates, as shown in pharmacokinetic studies of related triazolopyridines .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
